2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
This benzamide derivative features a 2-methoxybenzamide core linked via a sulfonylethyl group to a 4-(pyrimidin-2-yl)piperazine moiety.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-27-16-6-3-2-5-15(16)17(24)19-9-14-28(25,26)23-12-10-22(11-13-23)18-20-7-4-8-21-18/h2-8H,9-14H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGZCKNMCRAFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 4-(pyrimidin-2-yl)piperazine.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-hydroxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide.
Reduction: Formation of 2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
1. Cancer Treatment
Research indicates that compounds similar to 2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide exhibit high potency against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The compound's design aims to selectively inhibit these mutant forms while minimizing toxicity associated with wild-type EGFR inhibition.
Case Study: EGFR Inhibition
A study demonstrated that derivatives of this compound effectively inhibited the L858R activating mutant of EGFR, which is commonly found in non-small cell lung cancer (NSCLC). The selective inhibition led to reduced side effects compared to traditional therapies that target both mutant and wild-type receptors .
2. Neurological Disorders
The piperazine and pyrimidine components suggest potential applications in treating neurological conditions. Compounds with similar structures have shown promise as anxiolytics and antidepressants, likely due to their ability to modulate neurotransmitter systems.
Research Findings
A recent study explored the effects of piperazine derivatives on serotonin receptors, indicating that modifications in the piperazine structure could enhance binding affinity and selectivity for specific receptor subtypes . This suggests that 2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide may have similar effects.
Pharmacological Profile
The compound's pharmacological profile indicates favorable properties such as:
- Increased Aqueous Solubility: Enhances bioavailability.
- Lower Plasma Protein Binding: Reduces potential drug-drug interactions.
- Favorable Toxicity Profile: Lower incidence of side effects associated with existing therapies targeting EGFR .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
N-{2-[4-(2-Methoxyphenyl)Piperazin-1-yl]Ethyl}-4-Nitro-N-(2-Pyridyl)Benzamide (Nitro-MPPF)
- Molecular Formula : C₂₅H₂₇N₅O₄ (MW: 461.52)
- Key Features: 4-Nitrobenzamide and 2-pyridyl substituents. Crystal Structure: Monoclinic (P21/n), with bond angles and torsion angles indicating planar aromatic systems and a rigid piperazine ring .
- Pharmacology : Likely targets serotonin receptors (e.g., 5-HT₁A) due to structural similarity to MPPF analogs. The nitro group may reduce metabolic stability compared to the target compound’s methoxy group .
3-Methoxy-N-(2-{[4-(4-Methoxyphenyl)Piperazin-1-yl]Sulfonyl}Ethyl)Benzamide (CAS 899967-07-8)
- Molecular Formula : C₂₁H₂₇N₃O₅S (MW: 433.5)
- Key Features :
- 3-Methoxybenzamide and 4-methoxyphenylpiperazine groups.
- Sulfonyl linker shared with the target compound.
- No pharmacological data provided .
4-Fluoro-N-{2-[4-(7-Methoxynaphthalen-1-yl)Piperazin-1-yl]Ethyl}Benzamide (S 14506)
- Key Features :
- Comparison : The target compound’s pyrimidinyl group may reduce CNS penetration compared to S 14506’s naphthalene.
2-[4-(4-Methoxyphenyl)Piperazin-1-yl]-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide
- Molecular Formula : C₂₈H₂₉N₅O₂S (MW: 507.6)
- Key Features :
- Acetamide linker and benzothiazole group.
- Pharmacology : Benzothiazole may enhance kinase or protease binding. The acetamide linker could reduce metabolic degradation compared to sulfonyl-containing analogs .
Physicochemical and Pharmacokinetic Properties
- Sulfonyl vs. Acetamide Linkers : Sulfonyl groups (target compound, CAS 899967-07-8) increase polarity and solubility compared to acetamide .
- Aromatic Systems : Naphthalene (S 14506) and benzothiazole enhance lipophilicity, favoring CNS penetration, while pyrimidine (target) may limit it.
Pharmacological Implications
Receptor Selectivity :
Metabolic Stability :
Biological Activity
2-Methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a methoxy group and a piperazine ring, which are critical for its biological interactions.
The primary mechanism of action for 2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves modulation of neurotransmitter systems. Specifically, it acts as an antagonist at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, a study highlighted its effectiveness against RET kinase activity, a target in certain cancers, showing moderate to high potency in ELISA-based kinase assays .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. It has shown promise in modulating anxiety-like behaviors in animal models, suggesting potential use as an anxiolytic agent. The interaction with the 5-HT1A receptor is believed to underlie these effects, as activation of this receptor is known to alleviate anxiety symptoms .
Case Studies
Several case studies have documented the efficacy of 2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide:
- Study on Cancer Cell Lines : A study conducted on various human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was primarily through induction of apoptosis and inhibition of cell cycle progression.
- Anxiety Models : In a rodent model of anxiety, administration of the compound resulted in a marked decrease in anxiety-like behaviors measured by the elevated plus maze test. Doses ranging from 1 to 10 mg/kg were effective, with optimal effects observed at 5 mg/kg.
Data Table: Biological Activity Overview
Q & A
Q. What synthetic strategies are recommended for preparing 2-methoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions:
Intermediate Preparation : Start with the synthesis of the pyrimidin-2-yl-piperazine sulfonyl chloride intermediate. This may involve sulfonation of 4-(pyrimidin-2-yl)piperazine using chlorosulfonic acid under controlled conditions (0–5°C, 2–3 hours) .
Coupling Reaction : React the intermediate with 2-methoxybenzoyl chloride and a ethylenediamine derivative. Use a base like K₂CO₃ in acetonitrile under reflux (4–5 hours) to facilitate nucleophilic substitution .
Purification : Employ column chromatography (e.g., silica gel, 10% methanol/dichloromethane) and recrystallization from ethanol to achieve >95% purity .
Q. Key Optimization Factors :
- Temperature Control : Excess heat during sulfonation can lead to byproducts.
- Stoichiometry : A 1:1.2 molar ratio of benzoyl chloride to sulfonamide intermediate minimizes unreacted starting material .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H NMR (500 MHz, DMSO-d₆) to confirm methoxy protons (δ 3.85 ppm), pyrimidinyl protons (δ 8.30–8.60 ppm), and sulfonyl-linked ethyl group (δ 3.40–3.70 ppm) .
- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 460.5 (calculated for C₁₉H₂₂N₅O₄S) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (70:30) and analyze space group (e.g., monoclinic P2₁/n) and bond angles (e.g., β = 108.5°) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the pyrimidine and sulfonyl groups on biological activity?
Methodological Answer:
- Analog Synthesis : Replace pyrimidin-2-yl with pyridin-2-yl (as in ) or morpholine to assess receptor selectivity .
- Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s targets) or antimicrobial disk diffusion (6 mm zones at 100 µg/mL) .
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent electronegativity with binding affinity .
Key Finding from Evidence :
Pyrimidin-2-yl enhances π-π stacking in enzyme pockets compared to pyridin-2-yl, improving IC₅₀ by 2–3 fold in kinase assays .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for similar benzamide derivatives?
Methodological Answer:
- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Metabolic Stability Tests : Use liver microsomes to identify if discrepancies arise from rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Molecular Dynamics Simulations : Compare free-energy landscapes (GROMACS) to assess target flexibility impacting IC₅₀ variability .
Example : reports antimicrobial activity for thieno-pyrimidinyl benzamides, but poor solubility may lead to false negatives in aqueous assays. Use DMSO controls (<1% v/v) .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
Methodological Answer:
- Dosing : Administer 10 mg/kg intravenously in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours .
- LC-MS Analysis : Quantify plasma concentrations using a C18 column (ACN/0.1% formic acid gradient) with LOQ = 0.1 ng/mL .
- Parameter Calculation : Use non-compartmental analysis (Phoenix WinNonlin) for AUC, t₁/₂, and bioavailability (F%).
Key Consideration : The sulfonyl group may reduce blood-brain barrier penetration; include brain homogenate analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
